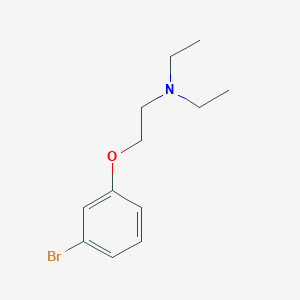

2-(3-bromophenoxy)-N,N-diethylethanamine

Descripción general

Descripción

The compound “2-(3-bromophenoxy)-N,N-diethylethanamine” is a brominated organic compound. It likely contains a bromine atom attached to a phenyl group (a ring of six carbon atoms), which is further connected to an ethylamine group via an oxygen atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the bromine atom and the amine group would influence properties such as polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación

Metabolic Pathways and In Vivo Studies

The compound has been a subject of interest in understanding metabolic pathways. Research has focused on identifying the metabolites formed after the administration of similar compounds, thereby shedding light on possible metabolic pathways. For instance, a study investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B), revealing the identification of various metabolites and suggesting operative metabolic pathways in rats (Kanamori et al., 2002).

Structural Activity Relationships

Research on haloalkylamine-induced renal papillary necrosis has explored structure-activity relationships of the compound's analogs, revealing insights into the molecular structures responsible for toxicity and potential therapeutic uses. For example, haloalkylamine 2-bromoethanamine and its structural analogs were assessed for their ability to induce renal papillary lesions, suggesting a direct-acting alkylating species mediation in papillary lesions (Powell et al., 1991).

Bromophenol Derivatives and Therapeutic Potential

The bromophenol derivatives have shown significant inhibitory activity against Protein tyrosine phosphatase 1B (PTP1B), indicating potential therapeutic applications for treating type 2 diabetes mellitus. A study on bromophenol derivatives from Rhodomela confervoides demonstrated their inhibitory action against PTP1B and the anti-hyperglycemic effects, showcasing the potential of these compounds in managing type 2 diabetes mellitus (Shi et al., 2008).

Polybrominated Biphenyls and Induction of Enzymes

Polybrominated biphenyls (PBBs), structurally related to 2-(3-bromophenoxy)-N,N-diethylethanamine, have been researched for their ability to induce liver microsomal drug-metabolizing enzymes. A study evaluated the induction of aryl hydrocarbon hydroxylase by PBBs, providing insights into the structure-activity correlations and potential toxicological implications of these compounds (Robertson et al., 1982).

Bromophenol Compounds in Environmental and Health Contexts

Research has also highlighted the occurrence of bromophenol compounds in various environmental and health contexts. For instance, a study on environmental concentrations and toxicology of 2,4,6-tribromophenol provided comprehensive insights into the environmental presence, toxicokinetics, and toxicodynamics of this brominated phenol (Koch & Sures, 2018).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to interact with thehuman dopamine receptor D2 . The D2 receptor is a protein that interacts with dopamine, a neurotransmitter that plays several important roles in the human brain and body .

Mode of Action

For instance, isoindolines, which are structurally similar, have been found to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 .

Biochemical Pathways

Dopamine receptor D2 activation triggers the inhibition of adenylyl cyclase and hence cAMP formation .

Pharmacokinetics

The pharmacokinetic parameters of similar compounds suggest that they may have good affinities and some pharmacokinetic parameters .

Result of Action

Based on its potential interaction with the dopamine receptor d2, it could potentially influence dopamine signaling, which could have various effects depending on the specific context within the body .

Propiedades

IUPAC Name |

2-(3-bromophenoxy)-N,N-diethylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO/c1-3-14(4-2)8-9-15-12-7-5-6-11(13)10-12/h5-7,10H,3-4,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODPOIDSKVUHVIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-bromophenoxy)-N,N-diethylethanamine | |

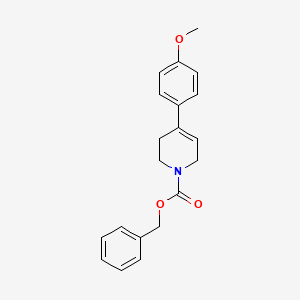

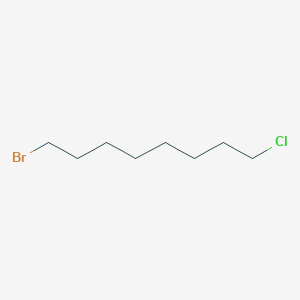

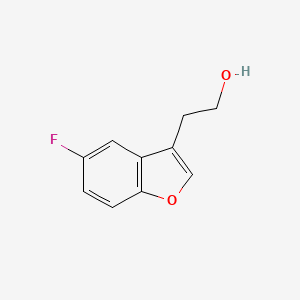

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

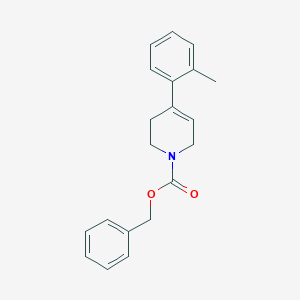

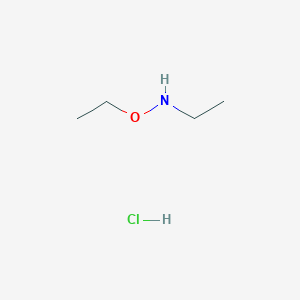

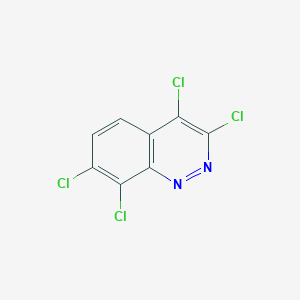

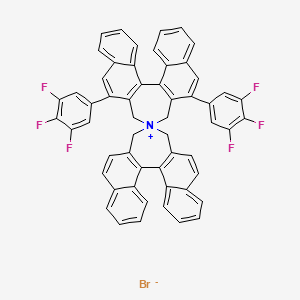

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Phenyl [3-tert-butyl-1-(p-tolyl)pyrazol-5-yl]carbamate](/img/structure/B3257238.png)

![2-Azabicyclo[4.1.0]heptane](/img/structure/B3257245.png)

![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B3257250.png)

![N-{2-Chloro-4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}-N'-propylurea](/img/structure/B3257265.png)